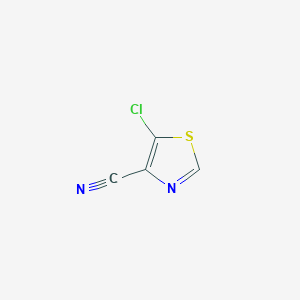

5-Chlorothiazole-4-carbonitrile

Descripción general

Descripción

5-Chlorothiazole-4-carbonitrile is a chemical compound that is part of a broader class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are of interest due to their diverse range of biological activities and their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of thiazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 5-chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile, a related compound, is achieved through a six-step approach using Appel’s salt for the thiazole ring formation . Similarly, the conversion of 4-substituted benzo-2,1,3-thiadiazoles to 5-chloro-4,7-dioxobenzo-2,1,3-thiadiazole involves the use of hydrogen peroxide and hydrochloric acid . These methods highlight the intricate nature of synthesizing chlorinated thiazole carbonitriles and the importance of selecting appropriate reagents and conditions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by various spectroscopic techniques and crystallography. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using single-crystal X-ray diffraction, revealing its orthorhombic space group and unit cell parameters . The electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential map, can be calculated using density functional theory (DFT), providing insight into the compound's reactivity and potential applications .

Chemical Reactions Analysis

Thiazole derivatives undergo a variety of chemical reactions, which can be used to further modify their structure. The regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile with aryl- and methylboronic acids is an example of how these compounds can be functionalized to produce different derivatives . Additionally, the thermolysis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-n-amines leads to the formation of thiazolopyridine-2-carbonitriles, demonstrating the versatility of thiazole compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of electronegative substituents such as chlorine and the carbonitrile group can affect the compound's polarity, solubility, and reactivity. For instance, the presence of N-H…N hydrogen bonding and strong conjugative interactions in 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole contributes to its polarization and potential as a nonlinear optical (NLO) material . The regioselective hydrodehalogenation of 3,5-dihaloisothiazole-4-carbonitriles to synthesize 3-haloisothiazole-4-carbonitriles also reflects the impact of halogen atoms on the reactivity of these compounds .

Aplicaciones Científicas De Investigación

Regioselective Hydrodehalogenation and Synthesis 3,5-Dibromoisothiazole-4-carbonitriles undergo regioselective hydrodebromination, leading to the production of 3-bromoisothiazole-4-carbonitriles and 3-chloroisothiazole-4-carbonitriles. This process is pivotal in synthesizing various isothiazole derivatives with potential applications in medicinal chemistry and material sciences (Ioannidou & Koutentis, 2011).

Regiospecific Suzuki Coupling A study explored the regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile with aryl- and methylboronic acids, yielding 3-chloro-5-(aryl and methyl)-isothiazole-4-carbonitriles. This method's optimization for base, phase transfer agent, and palladium catalyst provides a strategic pathway for constructing isothiazole frameworks, essential in drug discovery and material chemistry (Christoforou, Koutentis, & Rees, 2003).

Palladium Complexes and Catalytic Applications The formation of palladium complexes using 5-arylisoxazole-3-carbonitriles and 4-R-5-chloroisothiazole-3-carbonitriles has been reported. These complexes, notably active as Suzuki reaction catalysts, signify the potential application of these compounds in catalysis and material science (Bumagin et al., 2014).

Corrosion Inhibition Performance Two pyranopyrazole derivatives were investigated as corrosion inhibitors for mild steel in HCl solution. The compounds showed significant inhibition efficiency, highlighting their potential application in industrial processes to protect metals from corrosion (Yadav et al., 2016).

Antitumor and Antimicrobial Activities New thiopyrimidine analogues, including 4-chloro-pyrimidine-5-carbonitriles, were synthesized and evaluated for their in-vitro antitumor and antimicrobial activities. These compounds showed significant activity against certain cancer cell lines and microbes, indicating their potential in pharmaceutical applications (Taher & Helwa, 2012).

Direcciones Futuras

The biological and medicinal properties of 5-aminopyrazoles, which include 5-Chlorothiazole-4-carbonitrile, have prompted significant research aimed at developing synthetic routes to these heterocycles . Future research will likely continue to explore the synthesis, biological activity, and potential applications of these compounds .

Propiedades

IUPAC Name |

5-chloro-1,3-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HClN2S/c5-4-3(1-6)7-2-8-4/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCZOLKTTZYKLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401304627 | |

| Record name | 5-Chloro-4-thiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chlorothiazole-4-carbonitrile | |

CAS RN |

1006047-45-5 | |

| Record name | 5-Chloro-4-thiazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006047-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4-thiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(tert-Butyl)-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1288717.png)